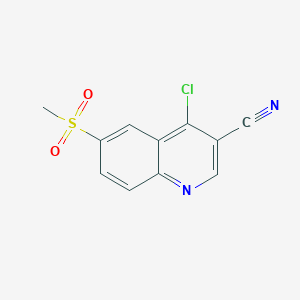
4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile typically involves multiple steps. One common method starts with the chlorination of quinoline to introduce the chlorine atom at the 4-position. This is followed by the introduction of the methylsulfonyl group at the 6-position through a sulfonation reaction. Finally, the carbonitrile group is introduced at the 3-position using a cyanation reaction. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Chloroquinoline: Lacks the methylsulfonyl and carbonitrile groups.
6-Methylsulfonylquinoline: Lacks the chlorine and carbonitrile groups.
Quinoline-3-carbonitrile: Lacks the chlorine and methylsulfonyl groups.
Uniqueness
4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile is unique due to the presence of all three functional groups (chlorine, methylsulfonyl, and carbonitrile) on the quinoline ring
特性
分子式 |
C11H7ClN2O2S |
|---|---|
分子量 |
266.70 g/mol |
IUPAC名 |
4-chloro-6-methylsulfonylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O2S/c1-17(15,16)8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3 |
InChIキー |
SUUYBDJNTDOZOF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13659266.png)
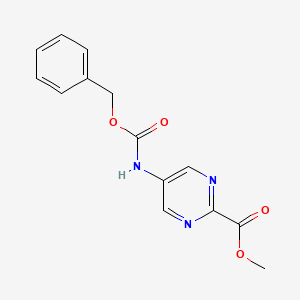
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)
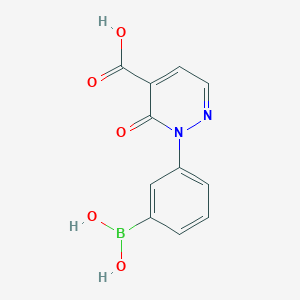

![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
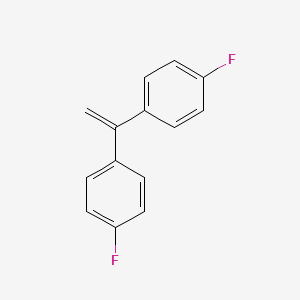
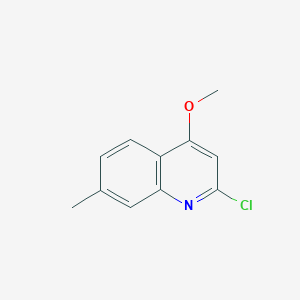
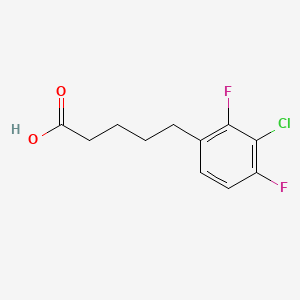
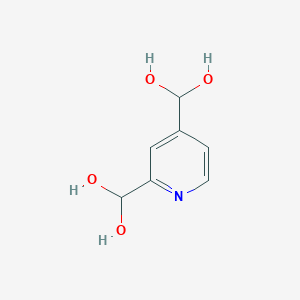

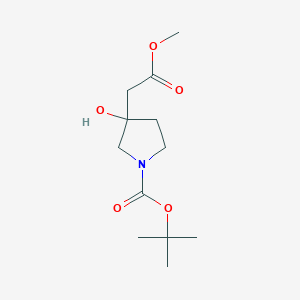
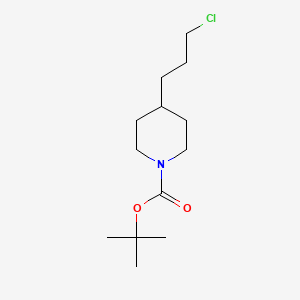
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
